molecular formula C21H21BrN2O2S B2638547 2-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 920211-93-4

2-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide

Cat. No. B2638547
CAS RN: 920211-93-4
M. Wt: 445.38
InChI Key: MRVAGHPBKUPJKY-UHFFFAOYSA-N
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Description

2-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H21BrN2O2S and its molecular weight is 445.38. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Properties

  • Anticancer Evaluation and Docking Study : A study on benzamide derivatives containing a thiadiazole scaffold demonstrated promising anticancer activity against several human cancer cell lines. The study suggests that such compounds could be considered for further investigation as anticancer agents (Tiwari et al., 2017) source.

  • Antibacterial Agents : Research on benzothiazole-substituted pyrazol-5-ones has shown significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This indicates the potential use of benzothiazole and benzamide derivatives in developing new antibacterial agents (Palkar et al., 2017) source.

Synthesis and Structural Analysis

  • X-ray Structure, Hirshfeld Surface Analysis, and DFT Calculations : A detailed study on antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, explored the intermolecular interactions through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. This research could provide a foundation for understanding the structural and electronic properties of similar benzamide derivatives (Saeed et al., 2020) source.

  • Synthesis of Benzothiazol-2-yl-amides : Research demonstrating the copper-catalyzed intramolecular cyclization to synthesize N-benzothiazol-2-yl-amides highlights a methodology that could be applicable to the synthesis of complex benzamide derivatives for various scientific applications (Wang et al., 2008) source.

Gelation Properties

  • Supramolecular Gelators : A study on N-(thiazol-2-yl)benzamide derivatives as new series of supramolecular gelators emphasizes the role of methyl functionality and S⋯O interaction in gelation behavior. This suggests potential applications in the development of materials with specific gelation properties (Yadav & Ballabh, 2020) source.

properties

IUPAC Name

2-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2S/c1-13-9-10-14(2)19-18(13)23-21(27-19)24(12-15-6-5-11-26-15)20(25)16-7-3-4-8-17(16)22/h3-4,7-10,15H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVAGHPBKUPJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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